![molecular formula C4H10ClNS B2431798 4-Methyl-1,3-thiazolidine hydrochloride CAS No. 33174-89-9](/img/structure/B2431798.png)
4-Methyl-1,3-thiazolidine hydrochloride
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Overview
Description
4-Methyl-1,3-thiazolidine hydrochloride is a chemical compound with the CAS Number: 33174-89-9 . It has a molecular weight of 139.65 . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis
The presence of sulfur enhances the pharmacological properties of thiazolidine motifs, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .Chemical Reactions Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis
4-Methyl-1,3-thiazolidine hydrochloride is a powder with a melting point of 138-140 . It is stored at room temperature .Scientific Research Applications
Organic Synthesis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer activities . They play a role in anticancer activity by inhibition of various enzymes and cell lines .
Anticonvulsant Activity
Thiazolidine motifs show varied biological properties including anticonvulsant activity . This makes them a highly prized moiety in the field of medicinal chemistry .
Antimicrobial Activity
Thiazolidine derivatives have been evaluated for their in vitro fungicidal activity . New thiazolidine-4-one derivatives of nitro-l-arginine methyl ester (NO2-Arg-OMe) have been synthesized and biologically evaluated in terms of antioxidant and antibacterial/antifungal activity .
Anti-inflammatory Activity
Thiazolidine motifs also exhibit anti-inflammatory activity . This diversity in the biological response makes it a highly prized moiety .
Neuroprotective Activity
Thiazolidine motifs have shown neuroprotective activity . This makes them a potential candidate for the development of drugs for neurological disorders .
Antioxidant Activity
Thiazolidine derivatives have been evaluated for their antioxidant activity . This makes them a potential candidate for the development of drugs for conditions caused by oxidative stress .
Pharmaceutical Applications
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Methyl-1,3-thiazolidine hydrochloride is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen Thiazolidine derivatives have been found to exhibit diverse therapeutic and pharmaceutical activities, suggesting they interact with a variety of biological targets .
Mode of Action
Thiazolidine derivatives are known to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, forming a stable thiazolidine product .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that these compounds may interact with and influence a variety of biochemical pathways.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
The reaction between 1,2-aminothiols and aldehydes to form thiazolidine has been observed to be fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates . This suggests that the compound’s action may be influenced by the pH of its environment.
properties
IUPAC Name |
4-methyl-1,3-thiazolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-4-2-6-3-5-4;/h4-5H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETMWFNCXNRRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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